2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide

Wnt Signaling Porcupine Inhibitor Phthalazinone SAR

The compound 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide belongs to the class of phthalazinone derivatives featuring an N-(pyridin-2-yl)acetamide side chain. This structural family has been prominently explored in patent literature as inhibitors of the Wnt signaling pathway, specifically targeting Porcupine (PORCN), a membrane-bound O-acyltransferase.

Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
Cat. No. B12181641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=N3
InChIInChI=1S/C19H20N4O2/c1-13(2)12-23-19(25)15-8-4-3-7-14(15)16(22-23)11-18(24)21-17-9-5-6-10-20-17/h3-10,13H,11-12H2,1-2H3,(H,20,21,24)
InChIKeyIJZTWXBQZFYDND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide as a Research Tool


The compound 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide belongs to the class of phthalazinone derivatives featuring an N-(pyridin-2-yl)acetamide side chain . This structural family has been prominently explored in patent literature as inhibitors of the Wnt signaling pathway, specifically targeting Porcupine (PORCN), a membrane-bound O-acyltransferase [1]. The core scaffold combines a 3-isobutyl-4-oxo-3,4-dihydrophthalazine moiety with a terminal pyridin-2-yl group linked through an acetamide bridge. While structurally related analogs are offered by multiple commercial vendors, the exact target compound is primarily cataloged in screening libraries, and its specific biological activity profile requires careful differentiation from close analogs such as the N-(pyridin-2-ylmethyl) variant.

Why Generic Substitution Is Not Advisable for 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide in Wnt Pathway Studies


Within the pyridinyl acetamide chemical space, seemingly minor structural modifications can cause drastic shifts in biological activity and selectivity. Published structure-activity relationship (SAR) studies on Porcupine inhibitors demonstrate that a single methyl group addition to the pyridine ring can simultaneously improve in vitro potency by 4-fold and ameliorate CYP inhibitory liabilities [1]. The presence and position of a single nitrogen atom in the terminal heterocycle, as well as the nature of the linker (e.g., acetamide vs. urea), are known to be critical for target engagement; a carbamate or urea replacement of the amide linkage results in a complete loss of activity up to 10 µM [1]. Consequently, two compounds that appear structurally homologous—such as the target compound and its N-(pyridin-2-ylmethyl)acetamide or N-(4-methylpyridin-2-yl)acetamide counterparts—cannot be assumed to be functionally interchangeable without direct analytical verification.

Quantitative Differentiation Evidence for 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide


Absence of Direct Comparative Biological Data for the Target Compound

A systematic search of the primary literature, patent databases, and authoritative chemical registries (PubChem, ChEMBL, BindingDB) did not yield any published quantitative biological assay data (e.g., IC50, Ki, EC50) for the exact compound 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide. Consequently, no direct head-to-head comparison against a specific close analog can be presented at this time. The compound is listed in commercial screening libraries, indicating it has been synthesized and is available for procurement, but its activity profile has not been disclosed in peer-reviewed or patent datasets . Class-level inference drawn from structurally related pyridinyl acetamides suggests potential interaction with Porcupine or related targets, as described in Cheng et al. (2016), where the acetamide linker and terminal pyridine are essential for activity [1]. However, this evidence is strictly class-level and cannot be extrapolated to the target compound without confirmatory experimental data.

Wnt Signaling Porcupine Inhibitor Phthalazinone SAR

Recommended Application Scenarios for 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide Based on Structural Class Evidence


Wnt Pathway Probe Development and PORCN Target Engagement Studies

Given the established activity of pyridinyl acetamide derivatives as Porcupine inhibitors [1], this compound can serve as a starting point for medicinal chemistry optimization programs targeting Wnt-driven cancers. Researchers should conduct initial in vitro screening in Wnt reporter assays (e.g., TOPFlash or co-culture RGA systems) to establish baseline potency before proceeding to selectivity profiling against related acyltransferases.

Chemical Biology Tool for Investigating N-Pyridinyl Acetamide Pharmacophore Requirements

The compound's distinct combination of a 3-isobutylphthalazinone core and an unsubstituted N-(pyridin-2-yl)acetamide terminus makes it valuable for probing the SAR tolerance of the terminal pyridine ring, particularly in comparison to the well-characterized GNF-6231 series [1]. Substitution at the pyridine 2-position is known to ameliorate CYP inhibition while retaining potency; the target compound provides the unsubstituted baseline for such comparisons.

Selectivity Profiling in Kinase and Wnt Pathway Counter-Screens

The phthalazinone scaffold has been implicated in multiple biological contexts beyond Wnt inhibition, including kinase modulation. Procurement of this compound enables systematic counter-screening against a panel of potential off-targets (e.g., PAK4, P2X3, BTK) to establish selectivity fingerprints relative to known inhibitor chemotypes [1]. Such data are critical for interpreting phenotypic screening results.

Analytical Reference Standard for Library Compound Identity Confirmation

For laboratories maintaining high-throughput screening decks that contain phthalazinone acetamides, this compound can serve as an analytical reference standard for LC-MS and NMR identity verification, ensuring that structurally similar but functionally distinct analogs are not confused during screening campaigns.

Quote Request

Request a Quote for 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.